DC-Chol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Liposomal Gene Delivery Systems

DC-Chol is commonly used in liposomal gene delivery systems. Liposomes are microscopic spheres formed by a double layer of fatty molecules (lipids) that can encapsulate various materials, including DNA and RNA molecules. By incorporating DC-Chol into the liposome's structure, researchers can create cationic liposomes that bind to negatively charged DNA or RNA molecules. This binding facilitates the delivery of these genetic materials into cells .

Advantages of DC-Chol

Compared to other cationic lipids, DC-Chol offers several advantages:

- High transfection efficiency: Studies have shown that DC-Chol-based liposomes are effective in delivering genes into various cell types, both in vitro and in vivo .

- Low toxicity: DC-Chol exhibits minimal toxicity compared to other cationic lipids, making it a safer option for potential therapeutic applications .

- Versatility: DC-Chol can be used to deliver various types of genetic materials, including plasmid DNA, small interfering RNA (siRNA), and messenger RNA (mRNA) .

Ongoing Research

While DC-Chol holds promise for various gene therapy applications, research is ongoing to:

- Optimize delivery efficiency: Researchers are exploring ways to further enhance the efficiency of DC-Chol-based delivery systems by modifying their composition and targeting strategies.

- Improve safety and specificity: Ongoing research aims to minimize potential side effects and ensure the delivery of genes only to the desired cells.

- Explore therapeutic applications: Researchers are investigating the use of DC-Chol for delivering therapeutic genes in various diseases, including cancer, cystic fibrosis, and neurodegenerative disorders.

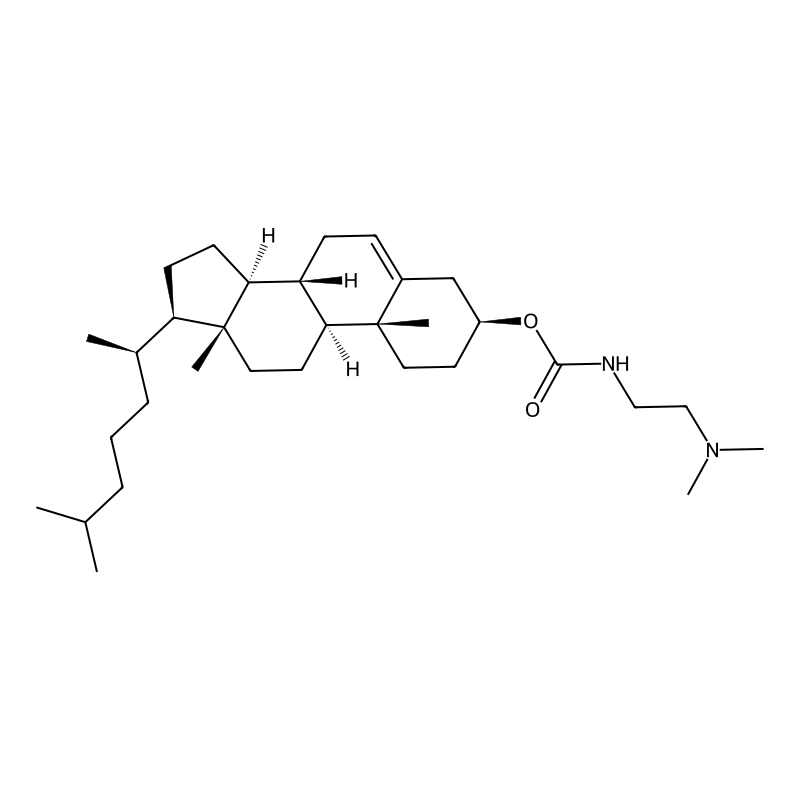

3β-[N-(N',N'-dimethylaminoethane) carbamoyl] cholesterol, commonly known as DC-Chol, is a cationic lipid that plays a crucial role in gene delivery systems. Its unique structure, which combines a cholesterol backbone with a positively charged amine group, enables it to interact effectively with negatively charged nucleic acids such as DNA and RNA. This interaction facilitates the formation of lipoplexes, which are lipid-based complexes that encapsulate genetic material for cellular uptake. DC-Chol is particularly noted for its application in non-viral gene therapy due to its ability to enhance transfection efficiency while maintaining relatively low toxicity levels .

DC-Chol's mechanism of action revolves around its role in liposome formation. Due to its cationic nature, DC-Chol interacts with the negatively charged cell membrane, facilitating the delivery of encapsulated drugs or molecules into the cells []. This makes it a valuable tool for researchers studying drug delivery systems and gene therapy techniques.

DC-Chol exhibits significant biological activity, particularly in the context of gene transfer. Studies have demonstrated its effectiveness in delivering plasmid DNA and small interfering RNA (siRNA) into various cell types both in vitro and in vivo. The transfection efficiency is influenced by the formulation's composition, including the ratio of DC-Chol to DOPE. For instance, optimal ratios have been identified that maximize transfection rates while minimizing cytotoxicity . Moreover, DC-Chol has shown potential in inhibiting amyloidogenesis, indicating its broader implications in biomedical research .

The synthesis of DC-Chol can be achieved through several methods, with one notable approach being a modified Curtius reaction. This method enhances yield and purity compared to traditional synthesis routes. The process typically involves the reaction of cholesterol derivatives with appropriate reagents to introduce the dimethylaminoethyl carbamate functionality . Alternative synthesis methods may also involve variations in reaction conditions or starting materials to optimize the properties of the final product.

DC-Chol is primarily utilized in gene delivery applications due to its ability to form stable lipoplexes with nucleic acids. Its applications include:

- Gene Therapy: Facilitating the delivery of therapeutic genes into target cells.

- Vaccine Development: Enhancing immune responses by delivering genetic material encoding antigens.

- RNA Interference: Delivering siRNA for gene silencing in various therapeutic contexts.

- Research Tools: Serving as a model system for studying lipid-nucleic acid interactions and transfection mechanisms .

DC-Chol is part of a broader class of cationic lipids used for gene delivery. Some similar compounds include:

- Dioleoyltrimethylammonium Propane (DOTAP): Another widely used cationic lipid that forms lipoplexes but may exhibit higher cytotoxicity compared to DC-Chol.

- N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA): Known for effective gene delivery but also associated with significant cytotoxic effects.

- Cationic Lipid GL-67: A cholesterol-based lipid similar to DC-Chol but designed for improved transfection efficiency.

Unique Features of DC-Chol

DC-Chol stands out due to its balance between high transfection efficiency and low toxicity levels. Its ability to form stable lipoplexes with nucleic acids while minimizing adverse effects makes it particularly valuable for therapeutic applications . Additionally, its unique structural characteristics allow for flexibility in formulation strategies, enabling researchers to tailor lipid compositions based on specific delivery needs.

Advanced Synthetic Pathways for 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol

The synthesis of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol has been accomplished through several distinct methodological approaches, each offering unique advantages in terms of yield, purity, and scalability [5] [6]. The most extensively studied synthetic routes involve the formation of carbamate bonds through nucleophilic substitution reactions utilizing cholesterol as the starting material.

Cholesteryl Chloroformate Pathway

The predominant synthetic approach employs cholesteryl chloroformate as a key intermediate in a two-step process [5] . The initial step involves the preparation of cholesteryl chloroformate from cholesterol using phosgene or triphosgene under controlled conditions [5]. Cholesterol is dissolved in an appropriate organic solvent such as dichloromethane, followed by treatment with phosgene at temperatures ranging from -20°C to 50°C, with optimal conditions typically maintained between -5°C and 10°C [5] .

The second step involves the nucleophilic substitution reaction between cholesteryl chloroformate and N,N-dimethylethylenediamine [5] . This reaction is conducted in dichloromethane or chloroform, with the amine solution being added dropwise to the cholesteryl chloroformate solution over a period of 15 minutes to 2 hours [5]. The reaction mixture is typically stirred at 0°C initially, then allowed to reach room temperature for completion [5] [6].

Direct Carbamate Formation Using Carbonyldiimidazole

An alternative synthetic approach utilizes 1,1'-carbonyldiimidazole as a coupling reagent to facilitate direct carbamate bond formation [5] [6]. This method involves the reaction of cholesterol with 1,1'-carbonyldiimidazole and N,N-dimethylethylenediamine in a one-pot procedure [5]. The reaction is typically conducted in dichloromethane at temperatures ranging from -5°C to 10°C, with molar ratios of cholesterol to N,N-dimethylethylenediamine maintained between 1:1 to 1:5 [5].

The quantity of 1,1'-carbonyldiimidazole employed ranges from 1 to 5 moles per molar equivalent of cholesterol, with optimal results achieved using approximately 1.2 to 1.5 equivalents [5]. This methodology offers the advantage of avoiding the intermediate formation of cholesteryl chloroformate, thereby reducing the number of synthetic steps and potential side reactions [5] [6].

Triphosgene-Mediated Synthesis

A modified approach employs triphosgene as an alternative to phosgene for the in situ generation of cholesteryl chloroformate [5]. This method involves the treatment of cholesterol with triphosgene in the presence of triethylamine, followed by the addition of N,N-dimethylethylenediamine [5]. The reaction is typically conducted at 25°C to 36°C, with triphosgene added dropwise over 20 minutes to control the rate of chloroformate formation [5].

Catalytic Enhancement with 4-Dimethylaminopyridine

Recent investigations have demonstrated significant improvements in reaction efficiency through the incorporation of 4-dimethylaminopyridine as a catalyst [6]. The use of 4-dimethylaminopyridine reduces reaction times from 24 hours to 12 hours while maintaining yields in the range of 70-90% [6]. The catalytic mechanism involves the formation of an acyl pyridinium intermediate, which facilitates rapid acyl group transfer to the nucleophilic amine [6].

Structure-Activity Relationship Studies

Structure-activity relationship investigations have revealed critical insights into the molecular determinants of transfection efficiency for 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol and related cationic cholesterol derivatives [8] [9] [10]. These studies have systematically examined the influence of various structural parameters on biological activity, including the nature of the cationic head group, the length and composition of the linker region, and modifications to the cholesterol backbone [11] [12] [8].

Cationic Head Group Optimization

Comparative studies examining different cationic head groups have demonstrated that the dimethylaminoethyl moiety in 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol provides optimal transfection efficiency compared to alternative amine structures [8] [13]. The tertiary amine group exhibits a pKa value of approximately 7.8, resulting in protonation at physiological pH and conferring the necessary positive charge for DNA complexation [14] [2].

Investigations into structural analogues with varying degrees of amine substitution have revealed that tertiary amines generally provide superior transfection activity compared to primary or secondary amine derivatives [12] [15]. The presence of the dimethyl substitution on the terminal nitrogen atom enhances membrane interactions and facilitates endosomal escape mechanisms [15].

Linker Region Analysis

The carbamate linker connecting the cholesterol backbone to the cationic head group plays a crucial role in determining the overall molecular properties and biological activity [6] [12]. Structure-activity relationship studies have demonstrated that the carbamate linkage provides an optimal balance between stability and biodegradability [16] [12]. The carbamate bond exhibits sufficient stability under physiological conditions while remaining susceptible to enzymatic hydrolysis, facilitating the controlled release of active components [16].

Comparative investigations with alternative linker chemistries, including ether, ester, and amide linkages, have consistently shown the superiority of the carbamate connection for transfection applications [12]. The carbamate linker provides enhanced hydrogen bonding capabilities, contributing to improved interactions with nucleic acids and cellular membranes [11] [12].

Cholesterol Backbone Modifications

Studies examining modifications to the cholesterol backbone have provided insights into the structural requirements for optimal membrane interactions [11] [17]. The rigid steroid structure of cholesterol contributes significantly to membrane stability and facilitates the formation of stable liposomal formulations [11] [18]. Investigations with dihydrocholesterol and other cholesterol analogues have demonstrated reduced transfection efficiency, confirming the importance of the natural cholesterol structure [12] [17].

The 3β-hydroxyl position has been identified as the optimal site for derivatization, providing the necessary stereochemical orientation for effective membrane insertion while maintaining the integrity of the steroid backbone [6] [11]. Alternative substitution patterns, including 6α or 6β modifications, result in significantly reduced biological activity [11].

Novel Analogues and Derivative Development

The development of novel analogues and derivatives of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol has focused on enhancing transfection efficiency, reducing cytotoxicity, and expanding the range of applications [11] [8] [13]. These efforts have resulted in the synthesis of numerous structurally related compounds that incorporate various modifications to the basic cholesterol-carbamate-amine framework.

Extended Chain Analogues

Research groups have synthesized analogues incorporating extended aliphatic chains between the carbamate linkage and the cationic head group [8] [12]. These derivatives feature hexyl, octyl, and dodecyl spacer units that provide increased flexibility and altered membrane insertion characteristics [8]. Studies with cholesterol derivatives containing hexanediol linkers have demonstrated enhanced transfection efficiency in specific cell lines, attributed to improved membrane fusion properties [8].

The synthesis of these extended chain analogues typically involves the reaction of cholesteryl chloroformate with amino-terminated alkyl chains of varying lengths, followed by subsequent functionalization with dimethylaminoethyl groups [8]. These compounds exhibit modified packing parameters and altered liposomal properties compared to the parent compound [8].

Amino Acid-Conjugated Derivatives

Novel derivatives incorporating amino acid residues have been developed to enhance biocompatibility and provide additional functional groups for targeted delivery [8] [12]. Lysine and histidine-conjugated cholesterol derivatives have shown promising transfection characteristics while exhibiting reduced cytotoxicity profiles [8]. These compounds incorporate the amino acid through amide bond formation with appropriately protected amino acid precursors [8].

The synthesis involves the coupling of cholesteryl chloroformate with protected amino acids, followed by deprotection and subsequent functionalization steps [8]. Histidine-containing derivatives exhibit pH-sensitive properties that facilitate endosomal escape through protonation of the imidazole ring [8].

Fluorescent and Traceable Analogues

The development of fluorescent analogues has facilitated mechanistic studies and cellular uptake investigations [11]. These derivatives incorporate fluorescent reporter groups, such as boron dipyrromethene dyes, through appropriate linker systems that maintain the essential structural features of the parent compound [11]. The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition reactions to attach fluorescent moieties to propargyl-modified cholesterol derivatives [11].

Arginine-Conjugated Variants

Arginine-conjugated cholesterol derivatives have been synthesized to exploit the cell-penetrating properties of arginine residues [11]. These compounds are prepared through N-amidation reactions between L-arginine ethyl ester and cholesteryl chloroformate, resulting in derivatives that exhibit enhanced cellular uptake and improved transfection efficiency [11]. Molecular dynamics simulations have demonstrated favorable interactions between these derivatives and nucleic acids [11].

Molecular Design Optimization Strategies

The optimization of molecular design for 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol and related derivatives has been guided by comprehensive understanding of structure-activity relationships, physicochemical properties, and biological mechanisms [11] [19] [20]. These optimization strategies have focused on maximizing transfection efficiency while minimizing cytotoxicity and enhancing formulation stability.

Charge Distribution Optimization

Molecular design optimization has emphasized the importance of charge distribution and electrostatic interactions in determining transfection efficiency [19] [20]. Computational studies utilizing molecular dynamics simulations have revealed the critical role of charge density and spatial arrangement in facilitating DNA binding and membrane interactions [19]. The optimal positioning of the cationic head group relative to the cholesterol backbone has been determined through systematic structural variations and subsequent biological evaluation [19].

The pKa value of the cationic head group represents a critical design parameter, with optimal values ranging from 7.5 to 8.5 for physiological applications [14] [19]. This range ensures adequate protonation at physiological pH while facilitating deprotonation and cargo release in the slightly alkaline environment of the cytoplasm [19].

Lipophilic-Hydrophilic Balance

The optimization of lipophilic-hydrophilic balance has been identified as a crucial factor in determining the overall performance of cholesterol-based cationic lipids [11] [20]. The cholesterol backbone provides the necessary lipophilic character for membrane insertion, while the cationic head group contributes hydrophilic properties required for aqueous solubility and DNA binding [11] [20].

Molecular design strategies have focused on fine-tuning this balance through modifications to both the cholesterol backbone and the cationic head group [20]. The incorporation of additional hydrophilic elements, such as polyethylene glycol chains or hydroxyl groups, has been explored as a means of enhancing aqueous solubility without compromising membrane interactions [11] [20].

Conformational Flexibility Considerations

Optimization strategies have incorporated considerations of conformational flexibility to enhance the adaptability of the molecule to different membrane environments [21] [20]. The rigid cholesterol backbone provides a stable structural foundation, while the flexible carbamate linker and aliphatic chain components allow for conformational adjustments during membrane insertion and DNA binding [21].

Computational modeling studies have demonstrated the importance of maintaining optimal flexibility in the linker region to facilitate the formation of stable DNA-lipid complexes [21]. Excessive rigidity results in reduced binding affinity, while excessive flexibility can compromise the structural integrity of the liposomal formulations [21].

Synthetic Accessibility and Scalability

Molecular design optimization has incorporated considerations of synthetic accessibility and scalability to facilitate practical applications [6] [22]. The selection of synthetic pathways and structural modifications has been guided by the availability of starting materials, reaction yields, and purification requirements [6] [22]. The incorporation of 4-dimethylaminopyridine catalysis represents an example of process optimization that enhances both efficiency and scalability [6].

Design strategies have also emphasized the use of robust synthetic methodologies that minimize the formation of side products and facilitate purification processes [6] [22]. The development of continuous-flow synthesis approaches has been explored as a means of enhancing reaction efficiency and product consistency [23] [22].

| Synthetic Parameter | Optimal Range | Typical Yield | Reaction Time |

|---|---|---|---|

| Temperature | -5°C to 10°C | 85-95% | 2-6 hours |

| Cholesterol:Amine Ratio | 1:1 to 1:2 | 80-90% | 4-8 hours |

| Catalyst Loading (4-Dimethylaminopyridine) | 0.1-0.2 equivalents | 90-95% | 1-3 hours |

| Solvent Volume | 10-20 mL per gram | 85-92% | 3-6 hours |

| Table 2. Preparation Method Comparison for 3β-[N-(N',N'-Dimethylaminoethane)-carbamoyl] Cholesterol/Dioleoylphosphatidylethanolamine Liposomes | |||||

|---|---|---|---|---|---|

| Method | Quality Assessment | Stability | Transfection Efficiency | Optimal Conditions | Reference |

| Dry-film | Best quality | Superior stability | Good | Standard protocols | [3] |

| Modified ethanol injection | Good quality | Good stability | Enhanced | DC-Chol/DOPE 1:2 | [2] |

| Reverse phase evaporation | Lower quality | Lower stability | Moderate | Various conditions | [3] |

| Table 3. Polyethylene Glycol Modification Effects on 3β-[N-(N',N'-Dimethylaminoethane)-carbamoyl] Cholesterol Liposome Characteristics | |||||

|---|---|---|---|---|---|

| PEG Concentration | Size Range (nm) | Charge Ratio | Transfection Efficiency | Circulation Time | Reference |

| 2% PEG2000 | 80-150 | 1.5:1 to 1.8:1 | Higher | Extended | [6] |

| 5% PEG2000 | 80-150 | 1.9:1 to 2.5:1 | 15% reduction | Further extended | [6] |

| 20% DSPE-PEG2000 | Various | Various | Maintained targeting | 6.5-12.5 hours | [7] |

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.